



Application Note: Adriforant Hydrochloride in an ERK Phosphorylation Assay

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Compound of Interest		
Compound Name:	Adriforant hydrochloride	
Cat. No.:	B560548	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adriforant hydrochloride (PF-3893787) is a potent and selective competitive antagonist of the histamine H4 receptor (H4R).[1][2][3] The H4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and plays a significant role in inflammatory and immune responses.[4] Activation of the H4R by histamine initiates several downstream signaling cascades, including the mitogenactivated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[5][6][7] The phosphorylation of ERK (pERK) is a critical event in mediating cellular processes like inflammation and chemotaxis.[4]

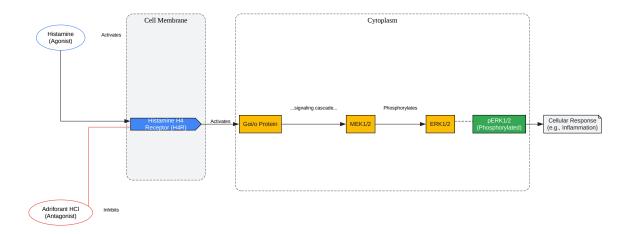
This document provides a detailed protocol for an in vitro ERK phosphorylation assay to characterize the inhibitory activity of **Adriforant hydrochloride** on histamine-induced, H4R-mediated ERK activation. The assay is a valuable tool for quantifying the potency of H4R antagonists and screening for novel modulators of this pathway.

H4 Receptor Signaling Pathway

The binding of an agonist like histamine to the H4 receptor triggers a conformational change, leading to the activation of associated Gai/o proteins. This activation inhibits adenylyl cyclase and initiates the MAPK cascade, culminating in the phosphorylation of ERK. **Adriforant**



hydrochloride acts by competitively blocking the histamine binding site on the H4R, thereby preventing this downstream signaling.



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Caption: H4R signaling pathway leading to ERK phosphorylation and its inhibition by Adriforant.

Pharmacological Data

The following table summarizes the reported binding affinity and functional potency of Adriforant. This data is crucial for designing experiments, particularly for selecting an appropriate concentration range.



Parameter	Species	Value	Reference
Binding Affinity (Ki)	Human	2.4 nM	[1]
Functional Antagonism (Ki)	Human	1.56 nM	[2]
IC50 (Cell Shape Change)	Human Eosinophil	0.65 nM	[1]
IC ₅₀ (CD11b Expression)	Human Eosinophil	4.9 nM	[1]
IC ₅₀ (Actin Polymerization)	Human Eosinophil	1.3 nM	[1]

Experimental Protocol: Cell-Based pERK ELISA

This protocol describes a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of histamine-induced ERK phosphorylation by **Adriforant hydrochloride**. This method allows for the normalization of phosphorylated ERK to total protein within the same well, minimizing variability.[8]

Materials and Reagents

- Cells: HEK293 cells stably expressing human H4R, or a cell line endogenously expressing H4R (e.g., human mast cells, eosinophils).
- Adriforant hydrochloride: Stock solution in DMSO or appropriate solvent.
- · Histamine: Stock solution in water or buffer.
- Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
- Assay Plate: 96-well, flat-bottom, clear tissue culture-treated plates.
- Reagents:
 - Phosphate-Buffered Saline (PBS)



- Serum-Free Medium
- Fixing Solution: 4% formaldehyde in PBS
- Quenching Solution: 1% H₂O₂ in PBS
- Blocking Buffer: e.g., 5% BSA or non-fat dry milk in PBS with 0.1% Tween-20
- Primary Antibodies: Rabbit anti-phospho-ERK1/2 (pERK) and Mouse anti-total-ERK1/2 (tERK)
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG
- HRP Substrate (e.g., TMB) and AP Substrate (e.g., pNPP)
- Stop Solution (e.g., 2N H₂SO₄ for TMB)

Procedure

- · Cell Seeding:
 - Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
 - o Incubate for 24 hours at 37°C, 5% CO₂.
- Serum Starvation:
 - Gently aspirate the culture medium.
 - Wash cells once with PBS.
 - Add 100 μL of serum-free medium to each well and incubate for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.
- Compound Treatment (Antagonist):
 - Prepare serial dilutions of Adriforant hydrochloride in serum-free medium.



- Aspirate the starvation medium and add 50 μL of the Adriforant dilutions to the appropriate wells. Include "vehicle only" control wells.
- Incubate for 30-60 minutes at 37°C.

Agonist Stimulation:

- Prepare a histamine solution in serum-free medium at 2X the final desired concentration (typically an EC₈₀ concentration, predetermined from a histamine dose-response curve).
- Add 50 μL of the 2X histamine solution to all wells except the "unstimulated" or "basal" controls. Add 50 μL of serum-free medium to the basal wells.
- Incubate for 5-10 minutes at 37°C. This time is critical and should be optimized.
- Cell Fixing and Permeabilization:
 - \circ Aspirate the medium and immediately add 100 μ L of 4% formaldehyde to each well to fix the cells. Incubate for 20 minutes at room temperature.
 - Wash the cells 3 times with 150 μL of PBS.
 - Add 100 μL of Quenching Solution (1% H₂O₂) and incubate for 20 minutes to quench endogenous peroxidase activity.
 - Wash 3 times with 150 μL of PBS.
- Blocking and Antibody Incubation:
 - \circ Add 150 μ L of Blocking Buffer to each well and incubate for 90 minutes at room temperature.
 - Aspirate the Blocking Buffer. Add 50 μL of primary antibody cocktail (anti-pERK and antitERK diluted in Blocking Buffer) to each well.
 - Incubate overnight at 4°C with gentle shaking.
 - Wash 3 times with PBS containing 0.1% Tween-20 (Wash Buffer).

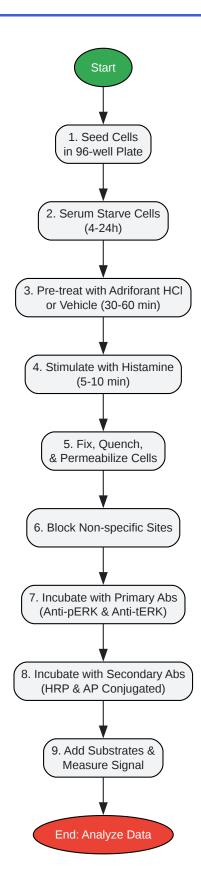


- Secondary Antibody Incubation and Detection:
 - Add 50 μL of the secondary antibody cocktail (HRP- and AP-conjugated antibodies diluted in Blocking Buffer) to each well.
 - Incubate for 2 hours at room temperature.
 - Wash 5 times with Wash Buffer.
 - Sequentially add the appropriate substrates for HRP and AP according to the manufacturer's instructions, reading the absorbance at the corresponding wavelengths (e.g., 450 nm for TMB/HRP and 405 nm for pNPP/AP).

Experimental Workflow

The following diagram outlines the key steps of the cell-based pERK ELISA protocol.





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Caption: Workflow for the **Adriforant hydrochloride** ERK phosphorylation inhibition assay.



Data Analysis and Expected Results

The primary readout is the ratio of the pERK signal to the total ERK signal. The inhibitory effect of Adriforant is calculated relative to the histamine-stimulated response.

Calculation: % Inhibition = (1 - [(Signal_Adriforant - Signal_Basal) / (Signal_Histamine - Signal_Basal)]) * 100

Plot the % Inhibition against the log concentration of **Adriforant hydrochloride** and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

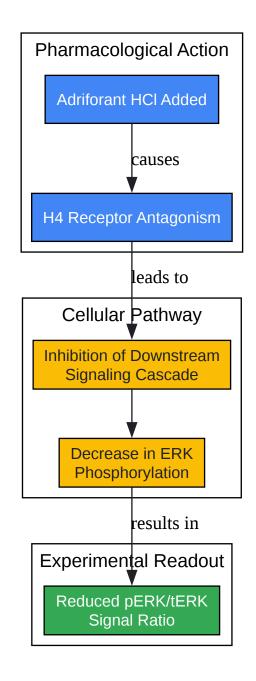
Example Data Table

[Adriforant HCl] (nM)	pERK/tERK Ratio (Stimulated)	% Inhibition
0 (Vehicle)	1.00	0%
0.1	0.85	15%
1	0.55	45%
10	0.12	88%
100	0.06	94%
1000	0.05	95%

Assay Logic

The core principle of this assay is that the specific antagonism of the H4 receptor by Adriforant will interrupt the signaling cascade that leads to ERK phosphorylation, resulting in a dosedependent decrease in the measured pERK signal.





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Caption: Logical relationship from H4R antagonism to the final assay readout.

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